
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
Vue d'ensemble
Description
(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride, also known as TBOA, is a potent inhibitor of the excitatory amino acid transporter (EAAT). EAATs are responsible for the reuptake of glutamate, the primary neurotransmitter involved in excitatory synaptic transmission in the central nervous system. TBOA has been widely used in scientific research to investigate the role of EAATs in various physiological and pathological conditions.
Applications De Recherche Scientifique
1. Chemical Structure and Properties
Weber et al. (1995) describe a compound with a similar structure, highlighting its chemical properties and crystal structure. This research provides insights into the molecular configuration and intramolecular interactions of related compounds (Weber, Ettmayer, Hübner, & Gstach, 1995).
2. Synthetic Applications
Garcia et al. (2006) explored the synthesis of various derivatives, including compounds with similar structures. Their work contributes to the understanding of synthetic pathways for complex organic compounds (Garcia, Arrasate, Lete, & Sotomayor, 2006).
Kant et al. (2015) conducted synthetic and crystallographic studies on related compounds, providing valuable information on the synthesis methods and structural analysis (Kant, Singh, & Agarwal, 2015).
3. Medicinal Chemistry and Drug Development
Wang et al. (2001) describe the synthesis of compounds with similar structures for potential applications in influenza neuraminidase inhibition. This research highlights the therapeutic potential of structurally related compounds (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).
Ohno et al. (1999) synthesized and evaluated the biological activities of compounds with similar structures as potential antilipidemic agents. This study underscores the significance of such compounds in developing new therapeutic drugs (Ohno, Yano, Yamada, Shirasaka, Yamamoto, Kobayashi, & Ogawa, 1999).
Mécanisme D'action
Target of Action
It is known to be an intermediate in the synthesis of monomethyl auristatin e (mmae) . MMAE is a potent inhibitor of microtubule/tubulin , suggesting that the compound may indirectly affect these targets.
Mode of Action
As an intermediate in the synthesis of mmae , it likely contributes to MMAE’s ability to inhibit microtubule/tubulin . This inhibition disrupts the formation of the mitotic spindle, preventing cell division and leading to cell death .
Biochemical Pathways
The compound is involved in the synthesis of MMAE , which acts on the microtubule/tubulin pathway . By inhibiting microtubule polymerization, MMAE disrupts cell division, leading to apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of mmae , its properties may influence the bioavailability of the final product.
Result of Action
As an intermediate in the synthesis of mmae , it contributes to the cytotoxic effects of MMAE on cancer cells .
Propriétés
IUPAC Name |
tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXBZGWTVRXEHJ-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



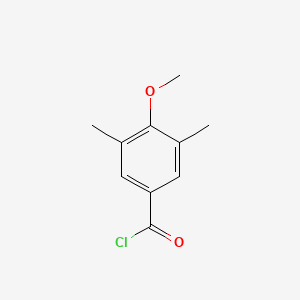
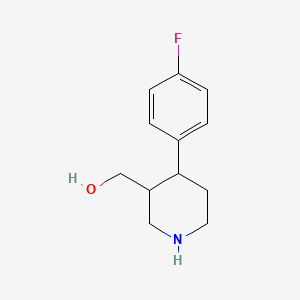
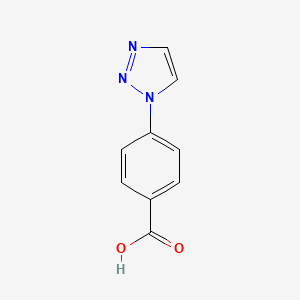
![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)
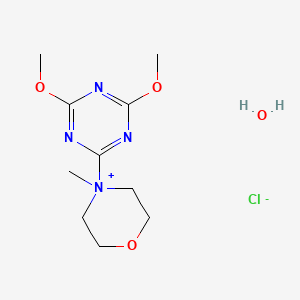
![(1R,2S,5S)-Methyl 3-[(S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3116508.png)
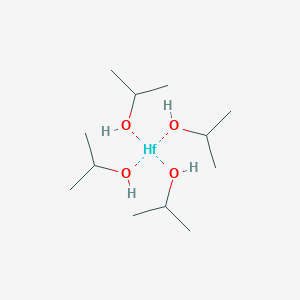
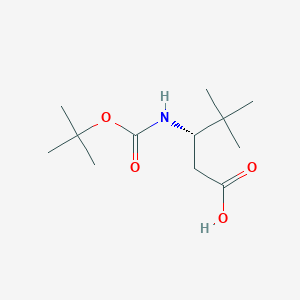


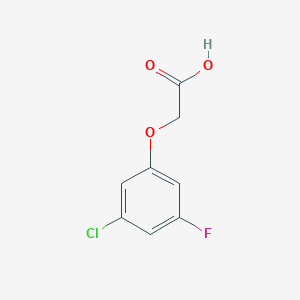
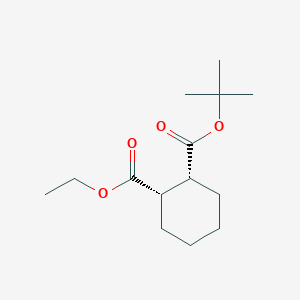
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3116549.png)
